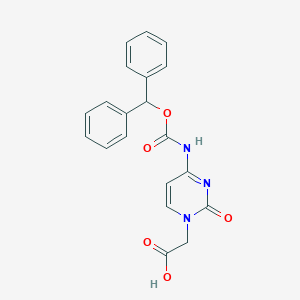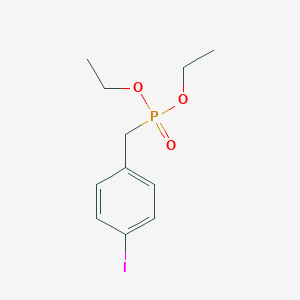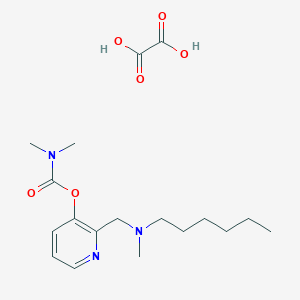
Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HMBD-001 is a novel chemical compound that has been synthesized in recent years. It belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive candidate for various scientific research applications. HMBD-001 has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action and biochemical effects are still being studied, but it has shown promising results in preclinical studies.
Mechanism Of Action
The mechanism of action of HMBD-001 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. HMBD-001 has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
HMBD-001 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein synthesis. It has also been found to have anti-inflammatory effects and to modulate the immune response. HMBD-001 has been shown to cross the blood-brain barrier and to have potential therapeutic effects in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
HMBD-001 has several advantages for lab experiments, including its unique chemical structure, its potential therapeutic effects, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on HMBD-001, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic effects in other diseases, and the further elucidation of its mechanism of action. Other future directions include the optimization of its synthesis method, the investigation of its potential side effects, and the development of new methods for its delivery and administration.
In conclusion, HMBD-001 is a novel chemical compound with potential applications in various scientific research fields. Its unique chemical structure, potential therapeutic effects, and ability to cross the blood-brain barrier make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal use in lab experiments and clinical settings.
Synthesis Methods
The synthesis of HMBD-001 involves several steps, starting with the reaction of 2-chloromethyl-3-pyridinecarboxylic acid with hexylmethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with dimethylcarbamoyl chloride to form HMBD-001. The final product is obtained by reacting HMBD-001 with ethanedioate.
Scientific Research Applications
HMBD-001 has shown potential applications in various scientific research fields, including cancer research, Alzheimer's disease research, and drug discovery. In cancer research, HMBD-001 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, HMBD-001 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. HMBD-001 has also been used in drug discovery to develop new compounds with potential therapeutic effects.
properties
CAS RN |
169128-37-4 |
|---|---|
Product Name |
Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molecular Formula |
C18H29N3O6 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H27N3O2.C2H2O4/c1-5-6-7-8-12-19(4)13-14-15(10-9-11-17-14)21-16(20)18(2)3;3-1(4)2(5)6/h9-11H,5-8,12-13H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
NTYCZHLYHRDHOO-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Other CAS RN |
169128-37-4 |
synonyms |
2-((Hexylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

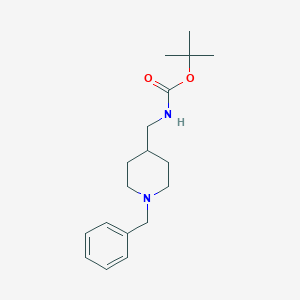

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

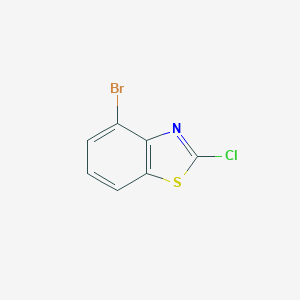
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
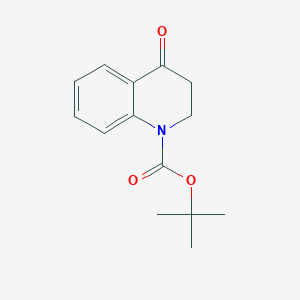
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)
